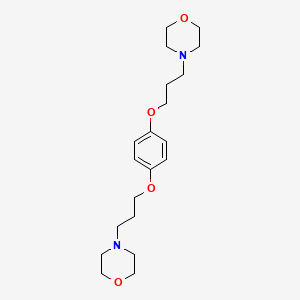
1,4-Bis(3-morpholinopropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3-morpholinopropoxy)benzene is a synthetic organic compound with the molecular formula C20H32N2O4 and a molecular weight of 364.48 g/mol . It is characterized by the presence of two morpholinopropoxy groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its high purity and is primarily used in research and development .
Preparation Methods
The synthesis of 1,4-Bis(3-morpholinopropoxy)benzene involves the reaction of 1,4-dihydroxybenzene with 3-chloropropylmorpholine under basic conditions. The reaction typically proceeds as follows:
Reactants: 1,4-dihydroxybenzene and 3-chloropropylmorpholine.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Chemical Reactions Analysis
1,4-Bis(3-morpholinopropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,4-Bis(3-morpholinopropoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-morpholinopropoxy)benzene involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The morpholinopropoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed that the compound can influence cellular processes by altering protein function .
Comparison with Similar Compounds
1,4-Bis(3-morpholinopropoxy)benzene can be compared with other similar compounds, such as:
1,4-Bis(2-morpholinopropoxy)benzene: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
1,4-Bis(4-morpholinopropoxy)benzene: Another structurally related compound with different substitution positions, affecting its reactivity and applications.
1,4-Bis(3-piperidinopropoxy)benzene:
This compound stands out due to its unique combination of morpholinopropoxy groups, which confer specific chemical and biological properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C20H32N2O4 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-[3-[4-(3-morpholin-4-ylpropoxy)phenoxy]propyl]morpholine |
InChI |
InChI=1S/C20H32N2O4/c1(7-21-9-15-23-16-10-21)13-25-19-3-5-20(6-4-19)26-14-2-8-22-11-17-24-18-12-22/h3-6H,1-2,7-18H2 |
InChI Key |
DISPLJKYRVKUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)OCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


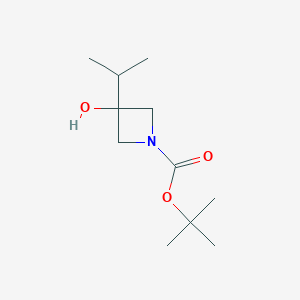
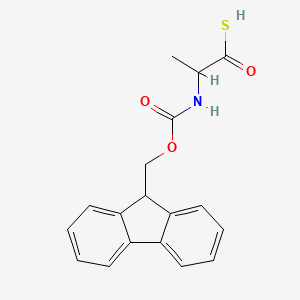
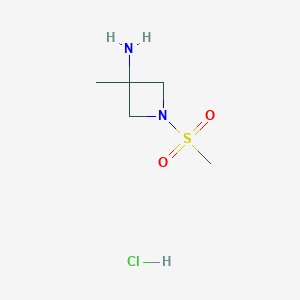
![5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B12312497.png)
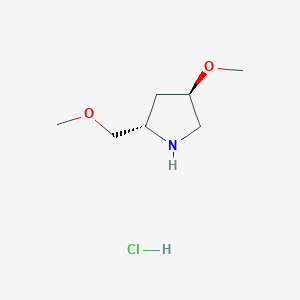
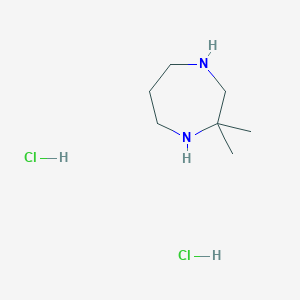
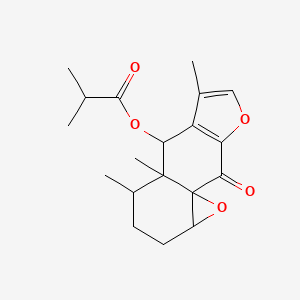
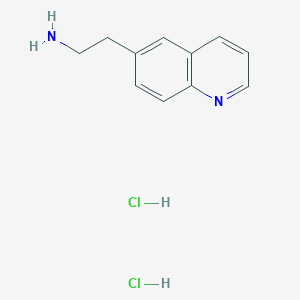
![6-(Chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12312521.png)
![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)-2H,3H,4H,6H-pyrimido[4,5-d][1,3]diazine-2,4-dione](/img/structure/B12312530.png)

![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis](/img/structure/B12312538.png)

![rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12312554.png)
